{3-[(ACETYLOXY)METHYL]-4,6-DIETHYL-2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}METHYL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(ACETYLOXY)METHYL]-4,6-DIETHYL-2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}METHYL ACETATE is a complex organic compound featuring a unique structure that includes an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(ACETYLOXY)METHYL]-4,6-DIETHYL-2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}METHYL ACETATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
{3-[(ACETYLOXY)METHYL]-4,6-DIETHYL-2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}METHYL ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products
Scientific Research Applications
{3-[(ACETYLOXY)METHYL]-4,6-DIETHYL-2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}METHYL ACETATE has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {3-[(ACETYLOXY)METHYL]-4,6-DIETHYL-2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}METHYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Benzimidazole: Contains a fused benzene and imidazole ring.
Thiazole: Similar heterocyclic compound with sulfur instead of nitrogen.
Uniqueness
{3-[(ACETYLOXY)METHYL]-4,6-DIETHYL-2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}METHYL ACETATE is unique due to its specific functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[4-(acetyloxymethyl)-1,3-diethyl-2,5-dioxo-3a,6a-dihydroimidazo[4,5-d]imidazol-6-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O6/c1-5-15-11-12(16(6-2)13(15)21)18(8-24-10(4)20)14(22)17(11)7-23-9(3)19/h11-12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABIMXKZIZNKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2C(N(C1=O)CC)N(C(=O)N2COC(=O)C)COC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.